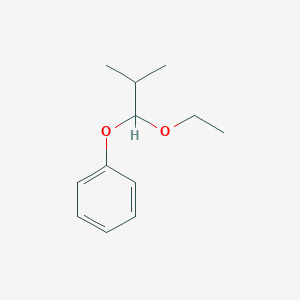![molecular formula C26H27BrN2O3 B14255843 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide CAS No. 364748-53-8](/img/structure/B14255843.png)
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, a methoxyphenyl group, and a benzamide core
準備方法
The synthesis of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of 2-bromobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the dimethylphenyl group: This step involves the reaction of the benzamide with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate product with 4-methoxyaniline under similar coupling conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反応の分析
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
類似化合物との比較
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
2-bromo-N-methylbenzamide: This compound lacks the dimethylphenyl and methoxyphenyl groups, making it less complex and potentially less selective in its biological activity.
N-(4-fluorophenyl)-2-bromobenzamide: This compound contains a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.
特性
CAS番号 |
364748-53-8 |
|---|---|
分子式 |
C26H27BrN2O3 |
分子量 |
495.4 g/mol |
IUPAC名 |
2-bromo-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H27BrN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31) |
InChIキー |
OHEBITXQPLTFFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


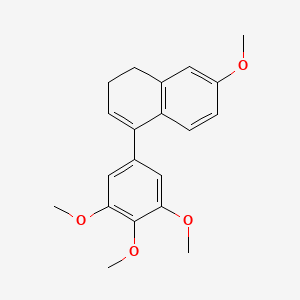
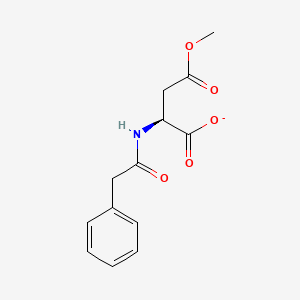
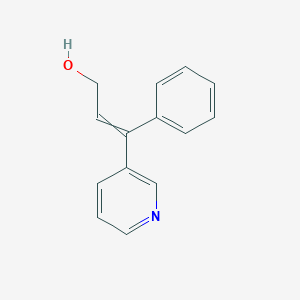
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
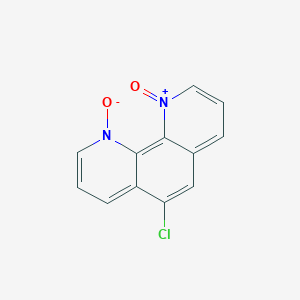
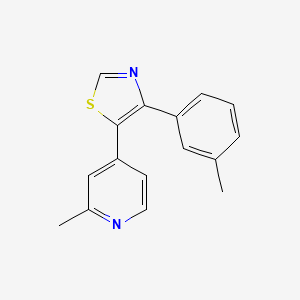
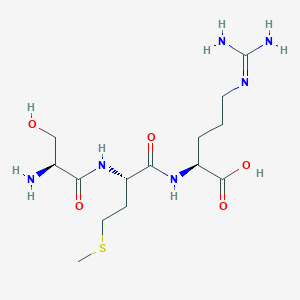
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
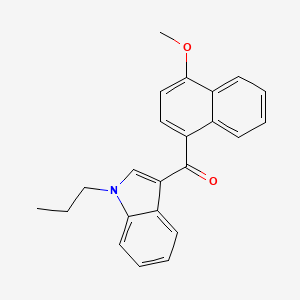
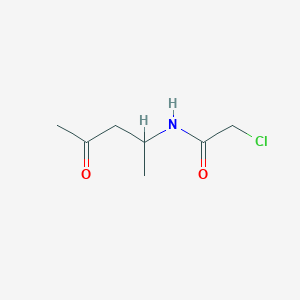
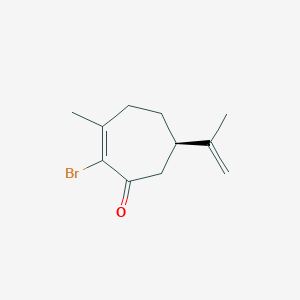
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

